2-(4-Hydroxy-3-nitrophenyl)acetohydrazide

説明

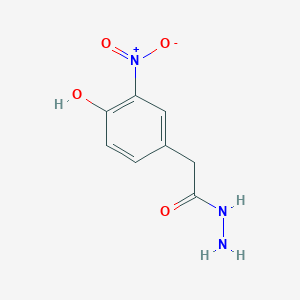

2-(4-Hydroxy-3-nitrophenyl)acetohydrazide: is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a hydroxy group, a nitro group, and an acetohydrazide moiety attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxy group in 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide can undergo oxidation to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

2-(4-Hydroxy-3-nitrophenyl)acetohydrazide has shown promise in anticancer research due to its ability to interact with biological targets. Studies indicate that compounds with similar structures may inhibit specific enzymes involved in cancer progression and exhibit antioxidant properties that modulate cellular signaling pathways.

Anticancer Activity:

- Mechanism: The compound can form covalent bonds with active sites on enzymes, potentially altering their activity.

- Studies: Research has demonstrated its effectiveness against various cancer cell lines, further supporting its role as a candidate for drug development .

Immunology

In immunology, this compound serves as a carrier for haptens in vaccine development. When haptens bind to specific antibodies, the carrier protein facilitates an immune response by activating B cells, leading to the production of antibodies specific to the hapten.

Application Example:

- Field: Vaccine Development

- Outcome: Enhanced immune response and antibody production against targeted pathogens.

Microbiology

The compound has been found to enhance the ice-nucleation activity of Xanthomonas campestris, a bacterium important in plant pathology. This property can be exploited in agricultural applications where ice formation can affect crop yield.

Microbial Interaction:

- Field: Agricultural Microbiology

- Effect: Increased ice-nucleation activity aids in better understanding bacterial behavior under cold conditions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) have been documented, showcasing its potential as an antimicrobial agent .

Case Study Summary:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 3.91 |

| This compound | E. coli | 7.81 |

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on human cancer cell lines such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The results indicated significant cytotoxicity compared to normal cell lines, highlighting its therapeutic potential .

In Vitro Assessment Results:

- Cell Lines Tested: HepG2, H1563, LN-229

- Method: MTT assay for cell viability

- Outcome: High selectivity towards cancer cells over normal cells.

作用機序

The mechanism of action of 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide depends on its specific application. In enzymatic inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxy and nitro groups play a crucial role in the binding interactions with the enzyme’s active site.

類似化合物との比較

- 4-Hydroxy-3-nitrophenylacetic acid

- 4-Hydroxy-3-nitrobenzaldehyde

- 2-(4-Hydroxy-3-nitrophenyl)acetic acid

Comparison: 2-(4-Hydroxy-3-nitrophenyl)acetohydrazide is unique due to the presence of the acetohydrazide moiety, which imparts distinct chemical reactivity and biological activity

生物活性

2-(4-Hydroxy-3-nitrophenyl)acetohydrazide is an organic compound with the molecular formula . It features a hydroxy group, a nitro group, and an acetohydrazide moiety attached to a benzene ring, making it a subject of interest in medicinal chemistry. This compound has been investigated for its biological activities, particularly its potential antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of this compound typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. The resulting product is purified through recrystallization. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may be more effective than traditional antibiotics like nitrofurantoin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (µg/mL) | Comparison with Nitrofurantoin |

|---|---|---|

| Staphylococcus aureus | 3.91 | Twice as effective |

| Escherichia coli | 7.81 | Comparable |

| Bacillus subtilis | 1.95 | Two times lower than nitrofurantoin |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including lung (H1563), liver (HepG2), and glioblastoma (LN-229) cells. The IC50 values ranged from 0.77 µM to 12.39 µM, indicating potent cytotoxic effects against these cancer types .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| LN-229 (Glioblastoma) | 0.77 |

| HepG2 (Liver Cancer) | 7.81 |

| H1563 (Lung Cancer) | 12.39 |

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and cellular pathways. It may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and catalytic activity. The presence of hydroxy and nitro groups enhances its binding affinity .

Case Studies

A notable case study investigated the effects of this compound on human cancer cell lines using the MTT assay to assess cell viability post-treatment. Results indicated that the compound selectively inhibited cancer cell growth while exhibiting minimal toxicity towards normal cells (HEK-293), suggesting a favorable therapeutic index for potential drug development .

特性

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(13)4-5-1-2-7(12)6(3-5)11(14)15/h1-3,12H,4,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZMTJQJOQRMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NN)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253644 | |

| Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-03-8 | |

| Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。